

Application Note: Quantitative Determination of Nonanoylcarnitine in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: Nonanoylcarnitine

Cat. No.: B15569978

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Introduction

Nonanoylcarnitine (C9-carnitine) is a medium-chain acylcarnitine that serves as a biomarker for certain metabolic disorders. Acylcarnitines are essential intermediates in the metabolism of fatty acids, facilitating their transport into the mitochondria for beta-oxidation.[1][2] The quantification of specific acylcarnitines, such as **Nonanoylcarnitine**, in urine can provide valuable insights into the status of fatty acid metabolism and may be indicative of underlying pathological conditions. Elevated or decreased levels of **Nonanoylcarnitine** have been associated with inborn errors of metabolism and other conditions like obesity.[1] This application note provides a detailed protocol for the quantitative analysis of **Nonanoylcarnitine** in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]

Principle

This method employs a stable isotope-labeled internal standard for the accurate quantification of **Nonanoylcarnitine** in urine samples. The sample preparation involves a straightforward protein precipitation step, followed by dilution. The separation of **Nonanoylcarnitine** from other urinary components is achieved by reverse-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Materials and Reagents

- **Nonanoylcarnitine** standard (MedchemExpress or equivalent)
- **Nonanoylcarnitine-d3** (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials

Experimental Protocols

Standard and Internal Standard Preparation

- **Primary Stock Solutions (1 mg/mL):** Prepare individual stock solutions of **Nonanoylcarnitine** and the internal standard in methanol.
- **Working Standard Solutions:** Serially dilute the **Nonanoylcarnitine** primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
- **Internal Standard Working Solution:** Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for spiking into samples.

Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex the urine samples to ensure homogeneity.

- Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of acetonitrile containing the internal standard.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Linear gradient to 95% B
 - 5-7 min: Hold at 95% B
 - 7.1-10 min: Re-equilibrate at 5% B

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Nonanoylcarnitine**: To be optimized based on instrument and specific compound fragmentation. (Precursor ion [M+H]⁺)
 - Internal Standard: To be optimized based on instrument and specific compound fragmentation. (Precursor ion [M+H]⁺)
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following table summarizes the typical performance characteristics of a quantitative assay for medium-chain acylcarnitines, which can be used as a reference for the validation of the **Nonanoylcarnitine** assay.

Parameter	Representative Value
Linearity (r ²)	> 0.99
Limit of Detection (LOD)	0.5 - 2.0 ng/mL
Limit of Quantification (LOQ)	1.5 - 5.0 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Note: These values are representative and should be established for each specific laboratory and instrument.

Reference Ranges

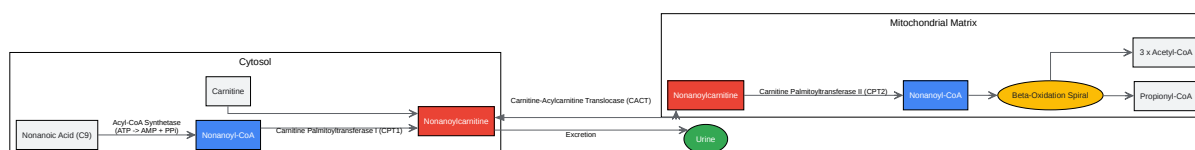
The reference ranges for urinary **Nonanoylcarnitine** in the healthy population are not well-established and may vary depending on age, diet, and physiological state. Further research is

required to define definitive normal and pathological concentration ranges. However, studies have shown that urinary levels of medium-chain acylcarnitines can be altered in metabolic diseases.

Visualizations

Metabolic Pathway of Nonanoylcarnitine

The following diagram illustrates the metabolic pathway leading to the formation of **Nonanoylcarnitine**. Nonanoic acid, a nine-carbon fatty acid, undergoes activation and subsequent conjugation with carnitine to be transported into the mitochondria for beta-oxidation.

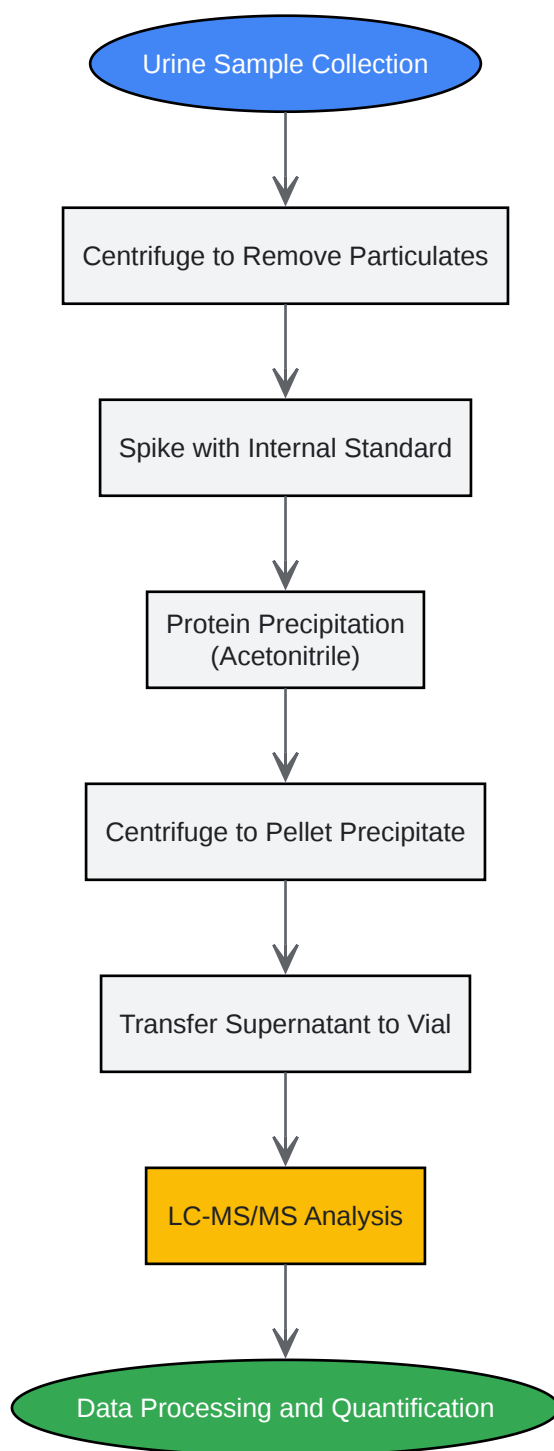


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Metabolic pathway of **Nonanoylcarnitine** formation and transport.

Experimental Workflow

The diagram below outlines the key steps in the quantitative analysis of **Nonanoylcarnitine** in urine samples.



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Workflow for the quantitative analysis of **Nonanoylcarnitine**.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative determination of **Nonanoylcarnitine** in human urine. This assay can be a valuable tool for researchers and scientists in the field of metabolomics and drug development, aiding in the investigation of metabolic disorders and the effects of therapeutic interventions on fatty acid metabolism. Proper method validation is crucial before implementation in any research study.

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References

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- 2. microbenotes.com [microbenotes.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
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